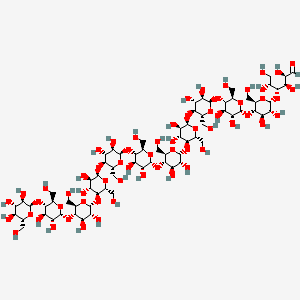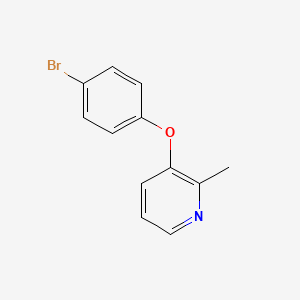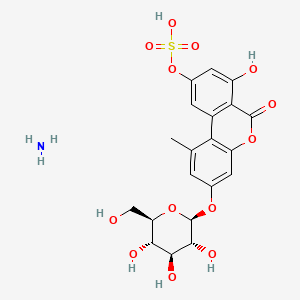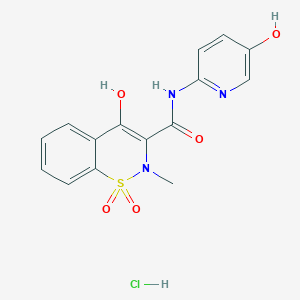
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)aldehydo-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maltododecaose is a polysaccharide composed of twelve glucose units linked by alpha(1-4) glycosidic bonds . It is a member of the maltooligosaccharide family, which includes compounds with varying numbers of glucose units. Maltododecaose is known for its role in various biological and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltododecaose can be synthesized through enzymatic processes involving alpha-amylases and glycosyltransferases. These enzymes catalyze the formation of alpha(1-4) glycosidic bonds between glucose units. The reaction conditions typically include a controlled pH, temperature, and substrate concentration to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, maltododecaose is produced using biotechnological methods that involve the fermentation of starch-rich substrates. The process includes the use of specific strains of bacteria or fungi that produce the necessary enzymes to convert starch into maltododecaose. The product is then purified through techniques such as chromatography and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Maltododecaose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups in the glucose units can lead to the formation of alditols.
Substitution: The hydroxyl groups can be substituted with other functional groups to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formation of aldonic acids.
Reduction: Formation of maltododecaose alditols.
Substitution: Formation of maltododecaose esters and ethers.
Scientific Research Applications
Maltododecaose has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the properties and reactions of polysaccharides.
Biology: Investigated for its role in cellular processes and as a substrate for enzymatic reactions.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the production of functional foods and beverages due to its beneficial properties
Mechanism of Action
The mechanism of action of maltododecaose involves its interaction with specific enzymes and receptors in biological systems. It serves as a substrate for enzymes such as alpha-amylases, which catalyze the hydrolysis of the glycosidic bonds, releasing glucose units. This process is crucial for the metabolism of carbohydrates and energy production in cells .
Comparison with Similar Compounds
Maltooctaose: Composed of eight glucose units.
Maltotetraose: Composed of four glucose units.
Maltopentaose: Composed of five glucose units.
Uniqueness of Maltododecaose: Maltododecaose is unique due to its longer chain length, which imparts distinct physical and chemical properties compared to shorter maltooligosaccharides. Its higher degree of polymerization makes it more suitable for specific industrial and research applications, such as in the production of functional foods and as a model compound for studying polysaccharide behavior .
Properties
Molecular Formula |
C72H122O61 |
|---|---|
Molecular Weight |
1963.7 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C72H122O61/c73-1-14(86)27(88)51(15(87)2-74)123-63-41(102)30(91)53(17(4-76)113-63)125-65-43(104)32(93)55(19(6-78)115-65)127-67-45(106)34(95)57(21(8-80)117-67)129-69-47(108)36(97)59(23(10-82)119-69)131-71-49(110)38(99)61(25(12-84)121-71)133-72-50(111)39(100)60(26(13-85)122-72)132-70-48(109)37(98)58(24(11-83)120-70)130-68-46(107)35(96)56(22(9-81)118-68)128-66-44(105)33(94)54(20(7-79)116-66)126-64-42(103)31(92)52(18(5-77)114-64)124-62-40(101)29(90)28(89)16(3-75)112-62/h1,14-72,74-111H,2-13H2/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+/m0/s1 |
InChI Key |
ODPHHVVXUBKOKC-NBAJZPPISA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)








![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)


![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)

